1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride

DPP-IV inhibition Chemical stability Azetidine-based inhibitors

This 3,3-disubstituted azetidine uniquely combines a fluorine atom and an acetyl group, serving as a critical scaffold for sub-micromolar DPP-IV inhibitors without the cyclization instability of 2-cyanoazetidine warheads. The methyl ketone handle enables parallel library synthesis via reductive amination or Grignard additions. Supplied as the water-soluble hydrochloride salt, it's ideal for CNS drug discovery and PET tracer development. Choose this specific substitution pattern to ensure metabolic stability and synthetic versatility.

Molecular Formula C5H9ClFNO
Molecular Weight 153.58 g/mol
Cat. No. B8230084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride
Molecular FormulaC5H9ClFNO
Molecular Weight153.58 g/mol
Structural Identifiers
SMILESCC(=O)C1(CNC1)F.Cl
InChIInChI=1S/C5H8FNO.ClH/c1-4(8)5(6)2-7-3-5;/h7H,2-3H2,1H3;1H
InChIKeyKZAMUGANJFYWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoroazetidin-3-yl)ethanone Hydrochloride – Procurement-Grade Fluorinated Azetidine Building Block for Medicinal Chemistry


1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride (CAS 2231674-02-3, molecular formula C₅H₉ClFNO, MW 153.58 g/mol) is a 3,3-disubstituted azetidine derivative bearing both a fluorine atom and an acetyl group at the ring 3-position, supplied as the hydrochloride salt . Azetidines are four-membered saturated nitrogen heterocycles that have emerged as privileged scaffolds in drug discovery due to their small, polar, sp³-rich character and ability to serve as bioisosteres for common functional groups [1]. The compound belongs to the 3-fluoroazetidine subclass, which has been explicitly identified alongside 2-cyanoazetidines and 2-ketoazetidines as one of three principal azetidine-based DPP-IV inhibitor subtypes [2].

Why 1-(3-Fluoroazetidin-3-yl)ethanone Hydrochloride Cannot Be Replaced by Generic 3-Fluoroazetidine or Other Azetidine Analogs


Generic substitution among azetidine building blocks is precluded by the fact that the 3-substituent identity co-determines both chemical reactivity and biological target engagement. The acetyl group at the 3-position of 1-(3-fluoroazetidin-3-yl)ethanone hydrochloride provides a ketone handle for further synthetic elaboration (e.g., reductive amination, Grignard addition, oxime formation) that is absent in the simpler 3-fluoroazetidine free base or its hydrochloride . Furthermore, the 3-fluoroazetidine pharmacophore subclass is mechanistically distinct from 2-cyanoazetidines and 2-ketoazetidines: the latter rely on a 'warhead'-based covalent inhibition mechanism that carries an inherent risk of internal cyclization to inactive ketopiperazine and dihydroketopyrazine byproducts, whereas 3-fluoroazetidines deliver sub-micromolar DPP-IV inhibition without this chemical instability liability [1]. Therefore, selection of the specific 3-fluoro-3-acetyl substitution pattern is not interchangeable with either simpler 3-fluoroazetidines or alternative azetidine-based inhibitor subtypes.

Quantitative Differentiation Evidence for 1-(3-Fluoroazetidin-3-yl)ethanone Hydrochloride vs. Closest Analogs


Chemical Stability Advantage of 3-Fluoroazetidine Scaffold Over 2-Cyanoazetidine and 2-Ketoazetidine DPP-IV Inhibitors

The 3-fluoroazetidine subclass to which 1-(3-fluoroazetidin-3-yl)ethanone belongs provides a critical differentiation from the more potent but chemically unstable 2-cyanoazetidine and 2-ketoazetidine DPP-IV inhibitor subclasses. While the most potent cyanoazetidines and ketoazetidines achieve DPP-IV inhibitory activities below 100 nM, their 'warhead'-based mechanism enables internal cyclization to inactive ketopiperazines and dihydroketopyrazines, compromising aqueous stability [1]. In contrast, select 3-fluoroazetidines display sub-1 µM inhibitory potency without the propensity for cyclization and chemical instability [1]. For procurement decisions in drug discovery, this means the 3-fluoroazetidine scaffold offers a therapeutically relevant potency window combined with superior chemical stability, reducing the risk of false-negative screening results due to compound degradation.

DPP-IV inhibition Chemical stability Azetidine-based inhibitors

Metabolic Stability Advantage of Monofluorinated Azetidine Over 3,3-Difluoroazetidine Derivatives

A systematic 2023 study of mono- and difluorinated saturated heterocyclic amines (Melnykov et al.) demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability across nearly all compounds studied—with the single exception of the 3,3-difluoroazetidine derivative [1]. Since 1-(3-fluoroazetidin-3-yl)ethanone hydrochloride is a monofluorinated (not gem-difluorinated) azetidine, it is predicted to retain the high metabolic stability characteristic of the monofluorinated series, while the 3,3-difluoroazetidine analog is explicitly identified as metabolically labile. This provides a direct, experimentally validated differentiation point for medicinal chemistry teams selecting between mono- and difluorinated azetidine building blocks.

Metabolic stability Intrinsic microsomal clearance Fluorinated heterocyclic amines

Basicity Modulation by 3-Fluoro Substitution: pKa Reduction Relative to Non-Fluorinated Azetidine

Fluorination at the 3-position of the azetidine ring substantially reduces amine basicity compared to the parent non-fluorinated azetidine. The parent azetidine has a conjugate acid pKa of approximately 11.29 [1], whereas 3-fluoroazetidine has a predicted pKa of 8.41 ± 0.40 . This ~3 log unit reduction in basicity is further confirmed by the Melnykov et al. (2023) systematic study, which established that the number of fluorine atoms and their distance to the protonation center are the major factors defining compound basicity [2]. For 1-(3-fluoroazetidin-3-yl)ethanone hydrochloride, the additional electron-withdrawing acetyl substituent at the same carbon is expected to further modulate the pKa. This tunable basicity is valuable for optimizing permeability, solubility, and off-target pharmacology profiles in drug discovery programs.

pKa modulation Basicity Fluorine effect

Ketone Functional Handle Enables Synthetic Diversification Not Available with 3-Fluoroazetidine Hydrochloride

1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride incorporates a methyl ketone at the 3-position that is absent in the simpler 3-fluoroazetidine hydrochloride (CAS 617718-46-4, MW 111.55) . This ketone enables a range of carbonyl-specific synthetic transformations—including reductive amination to secondary/tertiary amines, Grignard or organolithium addition to generate tertiary alcohols, oxime/hydrazone formation for heterocycle synthesis, and Wittig olefination—that are not accessible with the des-acetyl analog . The molecular weight increase from 111.55 g/mol (3-fluoroazetidine HCl) to 153.58 g/mol reflects the addition of the C₂H₂O ketone unit while retaining the hydrochloride salt form for ease of handling . This makes the compound a more advanced, functionally dense intermediate that can reduce the number of synthetic steps required to reach target molecules.

Synthetic diversification Ketone reactivity Building block utility

Lipophilicity Modulation: 3-Fluoroazetidine Scaffold Provides Low LogP Favorable for CNS Drug Discovery

The 3-fluoroazetidine scaffold confers low lipophilicity that is advantageous for central nervous system (CNS) drug discovery programs where excessive LogP is associated with promiscuous off-target binding, high metabolic turnover, and poor developability. 3-Fluoroazetidine free base has a measured LogP of -0.36 (ChemSrc) or 0.11-0.26 (computed, multiple sources) [1], and its hydrochloride salt shows LogP ≈ 1.06 . This is significantly lower than the LogP of the corresponding 3-fluoropyrrolidine (~0.5-1.0 range) and far below typical drug-like heterocycles such as piperidine (LogP ≈ 0.8). Critically, the 2023 Melnykov study demonstrated that monofluorination of azetidine, pyrrolidine, and piperidine reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining metabolic stability in nearly all cases, positioning monofluorinated azetidines as optimal starting points for property-based drug design [2]. The addition of the acetyl group in 1-(3-fluoroazetidin-3-yl)ethanone is expected to moderately increase LogP while preserving the favorable low-molecular-weight, low-lipophilicity profile.

Lipophilicity LogP CNS drug design Physicochemical properties

Recommended Application Scenarios for 1-(3-Fluoroazetidin-3-yl)ethanone Hydrochloride Based on Quantitative Evidence


DPP-IV/DPP-4 Inhibitor Lead Optimization Without Chemical Instability Risk

Medicinal chemistry teams pursuing DPP-IV (DPP-4) inhibitors for type 2 diabetes can use 1-(3-fluoroazetidin-3-yl)ethanone hydrochloride as a starting scaffold that delivers sub-micromolar target potency without the cyclization-to-inactive-species liability documented for 2-cyanoazetidine and 2-ketoazetidine warheads [1]. The acetyl group provides a synthetic handle for amide bond formation to install the large hydrophobic amino acid groups (e.g., cyclohexylglycine) that the Ferraris (2007) SAR review identified as critical for achieving potency in the 3-fluoroazetidine subclass [1]. The hydrochloride salt form ensures water solubility for biochemical assay preparation. This application is directly supported by the class-level evidence that select 3-fluoroazetidines achieve IC₅₀ < 1 µM without chemical degradation.

CNS-Penetrant Candidate Synthesis Leveraging Low Lipophilicity and Tunable Basicity

Drug discovery programs targeting CNS indications (e.g., Alzheimer's disease, Parkinson's disease, Dravet syndrome, Lennox-Gastaut syndrome) can deploy this building block to construct candidates with favorable brain penetration parameters. The 3-fluoroazetidine scaffold has been successfully incorporated into clinical-stage CH24H (CYP46A1) PET tracer candidates (compounds 3f and 3g, IC₅₀ = 8.8 and 8.7 nM respectively) through structure-based drug design, demonstrating that the scaffold supports single-digit nanomolar potency, high selectivity, and adequate brain uptake in non-human primates [2]. The low LogP (~ -0.36 to 1.06) and reduced basicity (pKa ~8.4 vs. 11.3 for parent azetidine) help maintain physicochemical properties within the CNS multiparameter optimization sweet spot .

Modular Synthesis of 3,3-Disubstituted Azetidine Libraries via Ketone Diversification

The methyl ketone moiety of 1-(3-fluoroazetidin-3-yl)ethanone hydrochloride enables parallel library synthesis through well-established carbonyl transformations—reductive amination, Grignard addition, oxime formation, and Wittig olefination—generating diverse 3,3-disubstituted azetidine analogs from a single building block . This modular approach aligns with recent advances in 3,3-disubstituted azetidine synthesis via azetidinylation reagents [3]. The monofluorinated (rather than gem-difluorinated) pattern is critical here, as the Melnykov (2023) study explicitly identified 3,3-difluoroazetidine as the only derivative with poor metabolic stability, making the monofluoro-3-acetyl combination the preferred starting point for libraries intended for in vivo pharmacological evaluation [4].

PET Tracer and Fluorine-18 Radiochemistry Development Programs

The 3-fluoroazetidine moiety has been validated as an effective ¹⁸F-labeling site for positron emission tomography (PET) tracer development, as demonstrated by PDE5A and CH24H PET ligand programs where 3-fluoroazetidine-containing compounds achieved IC₅₀ values as low as 5.92 nM for PDE5A [5] and 8.7-8.8 nM for CH24H [2]. The pre-installed fluorine atom in 1-(3-fluoroazetidin-3-yl)ethanone hydrochloride provides a cold reference standard for ¹⁸F-radiosynthesis method development (aliphatic nucleophilic substitution), while the acetyl group allows conjugation to targeting vectors or pharmacokinetic modifiers without disturbing the fluorine position. This compound can serve as both a direct precursor for cold reference standards and an intermediate for constructing more elaborate PET tracer candidates.

Quote Request

Request a Quote for 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.